molecular formula C9H12BrNO B1291478 3-Bromo-2-isopropoxy-5-methylpyridine CAS No. 760207-86-1

3-Bromo-2-isopropoxy-5-methylpyridine

Cat. No.: B1291478
CAS No.: 760207-86-1
M. Wt: 230.1 g/mol
InChI Key: IKMYONSIBTXMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-isopropoxy-5-methylpyridine: is an organic compound with the molecular formula C9H12BrNO . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, an isopropoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. This compound is typically a colorless liquid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine can be achieved through a multi-step process involving the alkylation and bromination of pyridine derivatives. One common method involves the alkylation of 3-methylpyridine to introduce the isopropoxy group, followed by bromination to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-isopropoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

3-Bromo-2-isopropoxy-5-methylpyridine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxy-5-methylpyridine involves its interaction with specific molecular targets, depending on the context of its use. For instance, in chemical synthesis, it acts as a reactant that undergoes various transformations to yield desired products. The pathways involved typically include nucleophilic substitution, oxidative addition, and transmetalation reactions .

Comparison with Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 3-Bromo-5-iodopyridine
  • 5-Bromo-2-isopropoxy-3-methylpyridine

Comparison: 3-Bromo-2-isopropoxy-5-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the isopropoxy group at the second position and the bromine atom at the third position makes it particularly suitable for certain types of coupling reactions, such as the Suzuki–Miyaura coupling .

Properties

IUPAC Name

3-bromo-5-methyl-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMYONSIBTXMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626659
Record name 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-86-1
Record name 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.